pateamine A

Description

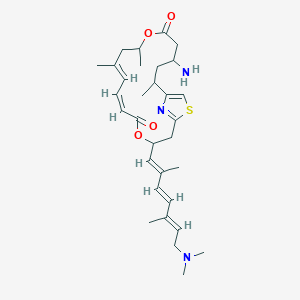

Structure

3D Structure

Properties

CAS No. |

139220-18-1 |

|---|---|

Molecular Formula |

C31H45N3O4S |

Molecular Weight |

555.8 g/mol |

IUPAC Name |

(3S,6Z,8E,11S,15R,17S)-15-amino-3-[(1E,3E,5E)-7-(dimethylamino)-2,5-dimethylhepta-1,3,5-trienyl]-9,11,17-trimethyl-4,12-dioxa-20-thia-21-azabicyclo[16.2.1]henicosa-1(21),6,8,18-tetraene-5,13-dione |

InChI |

InChI=1S/C31H45N3O4S/c1-21(13-14-34(6)7)11-12-23(3)16-27-19-29-33-28(20-39-29)24(4)17-26(32)18-31(36)37-25(5)15-22(2)9-8-10-30(35)38-27/h8-13,16,20,24-27H,14-15,17-19,32H2,1-7H3/b10-8-,12-11+,21-13+,22-9+,23-16+/t24-,25-,26+,27+/m0/s1 |

InChI Key |

DSPNTLCJTJBXTD-DUVSFDJRSA-N |

SMILES |

CC1CC(CC(=O)OC(CC(=CC=CC(=O)OC(CC2=NC1=CS2)C=C(C)C=CC(=CCN(C)C)C)C)C)N |

Isomeric SMILES |

CC1CC(CC(=O)OC(C/C(=C/C=C\C(=O)OC(CC2=NC1=CS2)/C=C(\C)/C=C/C(=C/CN(C)C)/C)/C)C)N |

Canonical SMILES |

CC1CC(CC(=O)OC(CC(=CC=CC(=O)OC(CC2=NC1=CS2)C=C(C)C=CC(=CCN(C)C)C)C)C)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pateamine A; (-)-Pateamine; (-)-Pateamine A; Pateamine; |

Origin of Product |

United States |

Foundational & Exploratory

Pateamine A: A Deep Dive into its Discovery, Origin, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pateamine A (PatA) is a potent marine macrolide that has garnered significant attention in the scientific community for its profound cytotoxic, antiproliferative, and immunosuppressive activities. First isolated from the marine sponge Mycale sp., this natural product has been identified as a highly specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), a key component of the protein translation machinery. This mode of action disrupts cap-dependent translation, a process frequently dysregulated in cancer, leading to the induction of apoptosis. This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and therapeutic potential of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Discovery and Origin

This compound was first discovered as a result of bioassay-guided fractionation of extracts from the marine sponge Mycale sp. collected in New Zealand. The isolation was driven by the potent cytotoxic activity of the extracts against P388 murine leukemia cells.[1] While the sponge is the source of isolation, the true producer of this compound is hypothesized to be a symbiotic microorganism residing within the sponge, a common phenomenon for many marine natural products. The biosynthesis of this compound is thought to involve a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid pathway, which is a common route for the production of complex macrolides in microorganisms. However, the specific gene cluster responsible for PatA biosynthesis has yet to be identified.

Mechanism of Action: Inhibition of eIF4A

The primary molecular target of this compound is the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase. eIF4A is a critical component of the eIF4F complex, which is responsible for unwinding the 5' cap structure of messenger RNA (mRNA), a crucial step for the initiation of cap-dependent translation.

This compound does not act as a conventional active-site inhibitor. Instead, it functions as a molecular "clamp," stabilizing the interaction between eIF4A and RNA.[2] This clamping effect has been shown to be sequence-selective, with a preference for GNG motifs within the RNA sequence. By locking eIF4A onto mRNA, this compound stalls the scanning of the 43S preinitiation complex, thereby inhibiting the initiation of translation. This disruption of protein synthesis ultimately leads to cell cycle arrest and apoptosis.[1]

Signaling Pathway of eIF4A Inhibition by this compound

Caption: Mechanism of eIF4A inhibition by this compound.

Induction of Apoptosis

The inhibition of cap-dependent translation by this compound preferentially affects the synthesis of proteins with short half-lives, including many that are critical for cell survival and proliferation, such as cyclins and anti-apoptotic proteins. The depletion of these key proteins triggers cellular stress responses, ultimately leading to programmed cell death, or apoptosis.

This compound-induced apoptosis is a complex process involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The downregulation of anti-apoptotic Bcl-2 family proteins (e.g., Mcl-1, Bcl-xL) and the upregulation of pro-apoptotic members (e.g., Bim) lead to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and the subsequent activation of the caspase cascade, with caspase-9 acting as the initiator caspase and caspase-3 and -7 as executioner caspases.

This compound-Induced Apoptosis Signaling Pathway

Caption: this compound-induced apoptosis signaling cascade.

Quantitative Data: Cytotoxicity

This compound and its simplified, synthetic analog, des-methyl, des-amino this compound (DMDA-PatA), exhibit potent cytotoxic activity against a broad range of human cancer cell lines. The IC50 values are typically in the low nanomolar range, highlighting their potential as anticancer agents.

| Cell Line | Cancer Type | Compound | IC50 (nM) |

| P388 | Murine Leukemia | This compound | 0.27[1] |

| HL-60 | Human Promyelocytic Leukemia | DMDA-PatA | 6.5 |

| K-562 | Human Chronic Myelogenous Leukemia | DMDA-PatA | 7.2 |

| MOLT-4 | Human Acute Lymphoblastic Leukemia | DMDA-PatA | 5.9 |

| RPMI-8226 | Human Multiple Myeloma | DMDA-PatA | 6.8 |

| SR | Human Multiple Myeloma | DMDA-PatA | 7.5 |

| A549/ATCC | Human Non-Small Cell Lung Cancer | DMDA-PatA | 8.1 |

| EKVX | Human Non-Small Cell Lung Cancer | DMDA-PatA | 7.8 |

| HOP-62 | Human Non-Small Cell Lung Cancer | DMDA-PatA | 7.6 |

| HOP-92 | Human Non-Small Cell Lung Cancer | DMDA-PatA | 7.3 |

| NCI-H226 | Human Non-Small Cell Lung Cancer | DMDA-PatA | 7.9 |

| NCI-H23 | Human Non-Small Cell Lung Cancer | DMDA-PatA | 8.0 |

| NCI-H322M | Human Non-Small Cell Lung Cancer | DMDA-PatA | 7.7 |

| NCI-H460 | Human Non-Small Cell Lung Cancer | DMDA-PatA | 7.5 |

| NCI-H522 | Human Non-Small Cell Lung Cancer | DMDA-PatA | 8.2 |

| COLO 205 | Human Colon Cancer | DMDA-PatA | 7.4 |

| HCC-2998 | Human Colon Cancer | DMDA-PatA | 7.1 |

| HCT-116 | Human Colon Cancer | DMDA-PatA | 7.6 |

| HCT-15 | Human Colon Cancer | DMDA-PatA | 7.9 |

| HT29 | Human Colon Cancer | DMDA-PatA | 7.3 |

| KM12 | Human Colon Cancer | DMDA-PatA | 7.8 |

| SW-620 | Human Colon Cancer | DMDA-PatA | 7.5 |

| SF-268 | Human CNS Cancer | DMDA-PatA | 7.2 |

| SF-295 | Human CNS Cancer | DMDA-PatA | 7.4 |

| SF-539 | Human CNS Cancer | DMDA-PatA | 7.7 |

| SNB-19 | Human CNS Cancer | DMDA-PatA | 7.6 |

| SNB-75 | Human CNS Cancer | DMDA-PatA | 7.9 |

| U251 | Human CNS Cancer | DMDA-PatA | 7.3 |

| LOX IMVI | Human Melanoma | DMDA-PatA | 6.9 |

| MALME-3M | Human Melanoma | DMDA-PatA | 7.1 |

| M14 | Human Melanoma | DMDA-PatA | 7.4 |

| SK-MEL-2 | Human Melanoma | DMDA-PatA | 7.2 |

| SK-MEL-28 | Human Melanoma | DMDA-PatA | 7.5 |

| SK-MEL-5 | Human Melanoma | DMDA-PatA | 7.8 |

| UACC-257 | Human Melanoma | DMDA-PatA | 7.6 |

| UACC-62 | Human Melanoma | DMDA-PatA | 7.3 |

Data for DMDA-PatA is adapted from a study that tested its activity against a panel of 32 human cancer cell lines.

Experimental Protocols

Bioassay-Guided Isolation of this compound

The following is a generalized protocol based on the principles of bioassay-guided fractionation for the isolation of cytotoxic compounds from marine sponges.

Caption: Workflow for bioassay-guided isolation of this compound.

-

Extraction: The freeze-dried and ground sponge material is exhaustively extracted with a mixture of methanol (MeOH) and dichloromethane (CH2Cl2). The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning using a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate (EtOAc), butanol (BuOH), and water).

-

Bioassay: Each fraction is tested for its cytotoxic activity against a cancer cell line (e.g., P388 murine leukemia cells) using a standard cell viability assay (e.g., MTT or XTT assay).

-

Chromatographic Separation: The most active fraction(s) are subjected to further separation using chromatographic techniques. This typically involves initial separation on a silica gel column followed by high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18).

-

Iterative Fractionation and Bioassay: The fractions from each chromatographic step are again tested for their bioactivity. This iterative process of separation and bioassay is continued until a pure, active compound is isolated.

-

Structure Elucidation: The chemical structure of the isolated pure compound is determined using spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC) and mass spectrometry (MS).

eIF4A Helicase Activity Assay

This protocol describes a fluorescence-based assay to measure the RNA helicase activity of eIF4A.

-

Substrate Preparation: A dual-labeled RNA substrate is prepared. This consists of a short RNA duplex with a fluorophore (e.g., FAM) on one strand and a quencher (e.g., Dabcyl) on the complementary strand in close proximity. In the duplex form, the fluorescence is quenched.

-

Reaction Mixture: The reaction mixture contains recombinant human eIF4A, the RNA substrate, ATP, and a buffer containing MgCl2 and other necessary salts.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP. The unwinding of the RNA duplex by eIF4A separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Acquisition: The fluorescence intensity is monitored over time using a fluorescence plate reader. The initial rate of the reaction is calculated from the linear phase of the fluorescence increase.

-

Inhibition Assay: To test the inhibitory effect of this compound, the compound is pre-incubated with eIF4A before the addition of ATP. The decrease in the rate of fluorescence increase is a measure of the inhibition of helicase activity.

Cell Viability (MTT) Assay

This is a colorimetric assay to assess the cytotoxic effect of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serial dilution) for a specific period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound stands as a remarkable example of the therapeutic potential held within marine natural products. Its unique mechanism of action, targeting the fundamental process of protein translation initiation, makes it a valuable tool for cancer research and a promising lead for the development of novel anticancer drugs. The potent and broad-spectrum cytotoxicity of this compound and its analogs, coupled with a growing understanding of its molecular interactions, continues to fuel further investigation into its clinical applications. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the fields of natural product chemistry, drug discovery, and cancer biology.

References

- 1. Potent in vitro and in vivo anticancer activities of des-methyl, des-amino this compound, a synthetic analogue of marine natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of eukaryotic translation initiation by the marine natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Pateamine A on eIF4A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Pateamine A (PatA), a marine natural product, targets the eukaryotic initiation factor 4A (eIF4A). This document details PatA's effects on the biochemical and cellular functions of eIF4A, presents quantitative data from key experiments, and outlines the detailed methodologies used to elucidate this mechanism.

Introduction to this compound and eIF4A

This compound, originally isolated from the marine sponge Mycale hentscheli, is a potent natural product with significant antiproliferative and pro-apoptotic properties.[1][2] Its primary molecular target within the cell is the eukaryotic initiation factor 4A (eIF4A), a prototypical member of the DEAD-box family of RNA helicases.[3][4]

eIF4A is a crucial component of the translation initiation machinery. As part of the eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G, eIF4A utilizes its RNA-dependent ATPase and ATP-dependent RNA helicase activities to unwind secondary structures in the 5' untranslated regions (UTRs) of mRNAs.[1][5] This unwinding is essential for the recruitment of the 43S preinitiation complex and the subsequent scanning of the mRNA to locate the start codon. Given the frequent dysregulation of translation initiation in cancer, eIF4A has emerged as a compelling target for therapeutic intervention.[2][6]

Molecular Mechanism of Action of this compound on eIF4A

This compound exhibits a unique mechanism of action that ultimately leads to the inhibition of cap-dependent translation initiation. Instead of acting as a conventional enzymatic inhibitor, PatA functions as a molecular "clamp," stabilizing the interaction between eIF4A and RNA. This leads to a cascade of events that disrupt the normal translation initiation pathway.

Binding of this compound to the eIF4A:RNA Complex

This compound does not bind to free eIF4A but rather to the eIF4A:RNA complex.[7] This interaction is non-covalent and forces a stable ternary complex between PatA, eIF4A, and RNA.[1] The binding of PatA is dependent on the presence of both RNA and ATP, suggesting that it stabilizes a specific conformation of eIF4A that is adopted during its enzymatic cycle.[8] Structural studies have revealed that PatA wedges itself at the interface between the N- and C-terminal domains of eIF4A and the RNA backbone, effectively locking the helicase onto its substrate.[9][10]

Effects on eIF4A Enzymatic Activities

Paradoxically, this compound stimulates the intrinsic enzymatic activities of eIF4A.[4][11]

-

ATPase Activity: PatA enhances the RNA-dependent ATPase activity of eIF4A. This stimulation is a direct consequence of the stabilized eIF4A:RNA interaction, which promotes a conformation of eIF4A that is more proficient at ATP hydrolysis.[3][12]

-

Helicase Activity: In vitro assays have demonstrated that PatA can also stimulate the RNA helicase activity of eIF4A, likely by promoting a processive unwinding state.[11][13] However, this enhanced activity is ultimately detrimental to translation initiation as it leads to the sequestration of eIF4A on mRNA.

Disruption of the eIF4F Complex and Sequestration of eIF4A

The formation of the stable PatA:eIF4A:RNA ternary complex has profound consequences for the dynamics of the eIF4F complex. By locking eIF4A onto mRNA, PatA prevents its recycling and incorporation into new eIF4F complexes.[4][14] This sequestration of eIF4A effectively depletes the pool of available initiation factors, thereby stalling cap-dependent translation.[1] Furthermore, PatA has been shown to inhibit the association of eIF4A with eIF4G, a critical interaction for the assembly and function of the eIF4F complex.[4]

Downstream Cellular Consequences

The disruption of translation initiation by this compound triggers several downstream cellular events:

-

Inhibition of Protein Synthesis: The primary consequence of PatA action is a potent inhibition of cap-dependent translation, leading to a global reduction in protein synthesis.[11][15]

-

Polysome Disaggregation: Treatment with PatA leads to the breakdown of polysomes (mRNAs with multiple translating ribosomes) into monosomes, a hallmark of translation initiation inhibition.[1]

-

Stress Granule Formation: PatA induces the formation of stress granules, which are cytoplasmic aggregates of stalled translation preinitiation complexes.[4][16] This occurs as the cell responds to the stress of translation inhibition.

Quantitative Data on this compound's Interaction with eIF4A

The following tables summarize the key quantitative data from studies on the interaction of this compound with eIF4A.

Table 1: In Vitro Translation Inhibition by this compound and its Analogs

| Compound | Cell Line | Assay | IC50 |

| This compound | HeLa | In vivo protein synthesis | 5 nM[12] |

| This compound | P388 murine leukemia | Cytotoxicity | 0.27 nM[17] |

| DMDA-PatA | Various human cancer cell lines | Cell growth inhibition | ~ single-digit nM[2] |

| DMDA-PatA | Proliferating IMR-90 fibroblasts | Cell growth inhibition | Potent (specific value not stated)[17] |

| DMDA-PatA | Quiescent BSC kidney epithelial cells | Cell growth inhibition | ~0.54 µM[17] |

Table 2: Effects of this compound on eIF4A Enzymatic Activities

| Parameter | Condition | Effect | Fold Change |

| ATPase Activity | RNA-dependent | Stimulation | ~10-fold increase in initial rate[12] |

| RNA Binding | In the absence of ATP | Stimulation | Significant increase[11] |

| Helicase Activity | ATP-dependent | Stimulation | Enhanced unwinding[11][13] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound on eIF4A.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

-

Rabbit reticulocyte lysate (RRL) or other cell-free translation system

-

Reporter mRNA (e.g., luciferase mRNA)

-

Amino acid mixture (containing a radiolabeled amino acid like ³⁵S-methionine)

-

This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Prepare a master mix of RRL, amino acid mixture, and reporter mRNA according to the manufacturer's instructions.

-

Aliquot the master mix into individual reaction tubes.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction tubes.

-

Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.

-

Stop the reactions by adding an equal volume of ice-cold 10% TCA.

-

Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.

-

Collect the protein precipitates by vacuum filtration onto glass fiber filters.

-

Wash the filters with 5% TCA and then with ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of translation inhibition relative to the vehicle control.

eIF4A ATPase Assay

This assay measures the ATP hydrolysis activity of eIF4A in the presence of RNA and the test compound.

Materials:

-

Recombinant eIF4A protein

-

Poly(U) RNA or other suitable RNA substrate

-

[γ-³²P]ATP

-

Reaction buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 2.5 mM MgCl₂, 1 mM DTT)

-

This compound or other test compounds

-

Thin-layer chromatography (TLC) plates (PEI-cellulose)

-

Developing buffer (e.g., 0.5 M LiCl, 1 M formic acid)

-

Phosphorimager

Protocol:

-

Set up reactions containing eIF4A, poly(U) RNA, and varying concentrations of this compound in the reaction buffer.

-

Pre-incubate the reactions at 37°C for 10 minutes.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

At various time points, remove aliquots of the reaction and quench them by adding an equal volume of 1 M formic acid.

-

Spot the quenched reactions onto a TLC plate.

-

Develop the TLC plate in the developing buffer to separate the unhydrolyzed [γ-³²P]ATP from the released ³²P-phosphate.

-

Dry the TLC plate and visualize the separated radioactive species using a phosphorimager.

-

Quantify the amount of hydrolyzed ATP and calculate the ATPase activity.

eIF4A Helicase Assay

This assay measures the ability of eIF4A to unwind a double-stranded RNA substrate.

Materials:

-

Recombinant eIF4A protein

-

RNA duplex substrate with a 3' overhang, where one strand is radiolabeled (e.g., with ³²P)

-

Reaction buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 2.5 mM MgCl₂, 2 mM ATP, 1 mM DTT)

-

This compound or other test compounds

-

Stop buffer (containing SDS and proteinase K)

-

Native polyacrylamide gel

Protocol:

-

Prepare the radiolabeled RNA duplex substrate.

-

Set up reactions containing eIF4A, the RNA duplex, and varying concentrations of this compound in the reaction buffer.

-

Pre-incubate the reactions at 37°C for 10 minutes.

-

Initiate the unwinding reaction by adding ATP.

-

At various time points, stop the reactions by adding the stop buffer.

-

Resolve the reaction products (unwound single-stranded RNA and remaining duplex RNA) on a native polyacrylamide gel.

-

Dry the gel and visualize the radiolabeled RNA species by autoradiography or phosphorimaging.

-

Quantify the amount of unwound RNA to determine the helicase activity.

Polysome Profiling

This technique analyzes the distribution of ribosomes on mRNAs to assess the global translation status of a cell.

Materials:

-

Cultured cells

-

Cycloheximide (translation elongation inhibitor)

-

Lysis buffer (containing cycloheximide)

-

Sucrose solutions (for preparing a 10-50% sucrose gradient)

-

Ultracentrifuge with a swinging bucket rotor

-

Gradient fractionation system with a UV detector (254 nm)

Protocol:

-

Treat cultured cells with this compound or vehicle control for the desired time.

-

Add cycloheximide to the culture medium to a final concentration of 100 µg/mL and incubate for 5-10 minutes to arrest translating ribosomes.[18][19]

-

Wash the cells with ice-cold PBS containing cycloheximide.

-

Lyse the cells in a hypotonic lysis buffer containing cycloheximide.

-

Clarify the lysate by centrifugation to remove nuclei and mitochondria.

-

Layer the cytoplasmic lysate onto a 10-50% sucrose gradient.

-

Centrifuge at high speed (e.g., 180,000 x g) for 2-3 hours at 4°C.

-

Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to generate a polysome profile.

-

Analyze the profile to compare the relative amounts of ribosomal subunits, monosomes, and polysomes between treated and control samples. A decrease in the polysome-to-monosome ratio indicates an inhibition of translation initiation.[19]

Stress Granule Induction Assay (Immunofluorescence)

This assay visualizes the formation of stress granules in cells treated with this compound.

Materials:

-

Cultured cells grown on coverslips

-

This compound or other stress-inducing agents

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibody against a stress granule marker (e.g., G3BP1, TIA-1)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Protocol:

-

Treat cells grown on coverslips with this compound or a positive control (e.g., arsenite) for the desired time.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with the blocking buffer.

-

Incubate the cells with the primary antibody against a stress granule marker.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

-

Quantify the number and size of stress granules per cell.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental procedures described in this guide.

Caption: Mechanism of action of this compound on translation initiation.

References

- 1. Translational Dysregulation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Second-generation derivatives of the eukaryotic translation initiation inhibitor this compound targeting eIF4A as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Nonsense-mediated mRNA Decay by the Natural Product this compound through Eukaryotic Initiation Factor 4AIII - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of eukaryotic translation initiation by the marine natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The DEAD-box helicase eIF4A: Paradigm or the odd one out? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNA-mediated sequestration of the RNA helicase eIF4A by this compound inhibits translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Functional mimicry revealed by the crystal structure of an eIF4A:RNA complex bound to the interfacial inhibitor, des-methyl this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. pnas.org [pnas.org]

- 12. gwagner.hms.harvard.edu [gwagner.hms.harvard.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. BioKB - Publication [biokb.lcsb.uni.lu]

- 16. researchgate.net [researchgate.net]

- 17. Potent in vitro and in vivo anticancer activities of des-methyl, des-amino this compound, a synthetic analogue of marine natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]

- 19. benchchem.com [benchchem.com]

Pateamine A: A Deep Dive into its Role as a Potent Inhibitor of Translation Initiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pateamine A (PatA), a natural product isolated from the marine sponge Mycale hentscheli, has emerged as a powerful inhibitor of eukaryotic translation initiation. Its potent antiproliferative and pro-apoptotic activities have positioned it as a compelling lead compound for anticancer drug development. This technical guide provides an in-depth analysis of this compound, focusing on its molecular mechanism of action, its primary target—the eukaryotic initiation factor 4A (eIF4A)—and its broader impact on cellular signaling pathways. This document summarizes key quantitative data, details essential experimental protocols for its study, and provides visual representations of its mechanism and related cellular processes to serve as a comprehensive resource for researchers in the fields of molecular biology, cancer biology, and drug discovery.

Introduction to this compound and Translation Initiation

Eukaryotic translation initiation is a fundamental biological process and a critical control point for gene expression. It is a multi-step pathway involving numerous eukaryotic initiation factors (eIFs) that assemble on the 5' cap of messenger RNA (mRNA) to recruit the 40S ribosomal subunit. A key player in this process is the eIF4F complex, which consists of the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the DEAD-box RNA helicase eIF4A.[1] The helicase activity of eIF4A is essential for unwinding the secondary structures in the 5' untranslated region (5'-UTR) of mRNAs, a step that is particularly crucial for the translation of mRNAs encoding proteins involved in cell growth, proliferation, and survival, many of which are proto-oncogenes.

This compound exerts its potent biological effects by directly targeting eIF4A.[2] Unlike typical enzyme inhibitors, PatA has a unique mode of action: it enhances the intrinsic ATPase and RNA helicase activities of eIF4A.[2] However, this stimulation is coupled with the stabilization of the eIF4A-RNA complex, effectively "clamping" the helicase onto the mRNA.[3] This sequestration of eIF4A prevents its recycling and incorporation into the eIF4F complex, thereby stalling cap-dependent translation initiation.[2]

Mechanism of Action of this compound

The inhibitory action of this compound on translation initiation can be dissected into the following key steps:

-

Direct Binding to eIF4A: PatA directly binds to the eIF4A protein. This interaction is central to its mechanism.

-

Stabilization of the eIF4A-RNA Complex: Upon binding, PatA induces a conformational change in eIF4A that locks it onto the mRNA molecule.[3] This creates a stable ternary complex of PatA-eIF4A-RNA.

-

Sequestration of eIF4A: By clamping eIF4A onto mRNA, PatA effectively removes it from the pool of available initiation factors.

-

Disruption of the eIF4F Complex: The sequestration of eIF4A prevents its association with eIF4G, a critical step for the assembly and function of the eIF4F complex.[2]

-

Inhibition of Cap-Dependent Translation: Without a functional eIF4F complex, the unwinding of the 5'-UTR of capped mRNAs is inhibited, leading to a global shutdown of cap-dependent translation initiation.

This mechanism is visually represented in the following diagram:

References

- 1. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]

- 2. Inhibition of eukaryotic translation initiation by the marine natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DMDA-PatA mediates RNA sequence-selective translation repression by anchoring eIF4A and DDX3 to GNG motifs - PMC [pmc.ncbi.nlm.nih.gov]

Pateamine A: A Deep Dive into its Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pateamine A (PatA) is a potent marine macrolide first isolated from the sponge Mycale hentscheli.[1] This natural product has garnered significant attention within the scientific community due to its powerful antiproliferative and immunosuppressive activities.[2][3] Its unique mechanism of action, which involves the targeting of the eukaryotic initiation factor 4A (eIF4A), an essential component of the protein synthesis machinery, has established this compound as a valuable molecular probe and a promising lead compound for the development of novel anticancer therapeutics.[3][4] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure and Properties

This compound is a 19-membered macrolide characterized by a complex and unique chemical architecture. It features a thiazole ring, a conjugated triene side chain with a terminal N,N-dimethylamino group, and multiple stereocenters.[5] A structurally simplified and chemically stabilized synthetic analogue, des-methyl, des-amino this compound (DMDA-PatA), has been developed and exhibits comparable or even greater in vitro activity.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₄₅N₃O₄S | [5][6][7] |

| Molecular Weight | 555.8 g/mol | [5][7] |

| Exact Mass | 555.3131 g/mol | [7] |

| Appearance | Not explicitly stated in reviewed sources | |

| Melting Point | Not explicitly stated in reviewed sources | |

| Solubility | Soluble in organic solvents like DMSO | [1] |

Table 2: Spectroscopic Data for this compound

While a complete, publicly available, and fully assigned dataset is not available in the reviewed literature, the following provides an overview of the types of spectroscopic data used for the characterization of this compound and its derivatives.

| Spectroscopic Technique | Description | Reference(s) |

| ¹H NMR | Used to determine the proton framework of the molecule. Chemical shifts are reported in ppm. | [2] |

| ¹³C NMR | Used to identify the carbon skeleton of the molecule. Chemical shifts are reported in ppm. | [2] |

| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. | |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern of the molecule. |

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic effects against a broad range of cancer cell lines, with IC₅₀ values often in the nanomolar range.[1] Its primary molecular target is the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase.[3]

Inhibition of Translation Initiation

The canonical mechanism of cap-dependent translation initiation in eukaryotes involves the assembly of the eIF4F complex at the 5' cap of mRNA. This complex, consisting of eIF4E, eIF4G, and eIF4A, is crucial for unwinding the secondary structure in the 5' untranslated region (UTR) of mRNA, which allows for the binding of the ribosome and the initiation of protein synthesis.[3]

This compound disrupts this process by directly binding to eIF4A.[3] Interestingly, instead of inhibiting its enzymatic activity, this compound enhances the ATPase and RNA helicase activities of eIF4A.[3] However, this aberrant activation has an inhibitory effect on translation. This compound locks eIF4A onto the mRNA, preventing its dissociation and recycling, which stalls the scanning of the pre-initiation complex along the mRNA.[3] Furthermore, this compound inhibits the interaction between eIF4A and eIF4G, a critical step for the proper functioning of the eIF4F complex.[3]

Cytotoxicity

The inhibition of protein synthesis ultimately leads to cell cycle arrest and apoptosis.[2] this compound has demonstrated potent cytotoxicity across a wide array of cancer cell lines.

Table 3: In Vitro Cytotoxicity of this compound and DMDA-PatA against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC₅₀ (nM) | Reference(s) |

| HL-60 | Leukemia | This compound | 1.43 ± 0.06 | [1] |

| HeLa | Cervical Cancer | This compound | 1.5 ± 0.04 | [1] |

| SH-SY5Y | Neuroblastoma | This compound | 1.98 ± 0.08 | [1] |

| P388 | Murine Leukemia | This compound | 0.27 | [2] |

| Various | 32 Human Cancer Lines | DMDA-PatA | 0.2 - 10 | [1] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) under the same conditions.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.

In Vitro Translation Inhibition Assay

This assay assesses the direct inhibitory effect of this compound on protein synthesis in a cell-free system.

Materials:

-

Rabbit reticulocyte lysate or wheat germ extract

-

Reporter mRNA (e.g., luciferase mRNA)

-

Amino acid mixture (with or without a radiolabeled amino acid like ³⁵S-methionine)

-

This compound stock solution (in DMSO)

-

Nuclease-free water

-

Detection system (e.g., luciferase assay reagent or equipment for autoradiography)

Procedure:

-

Reaction Setup: On ice, combine the components of the in vitro translation system (e.g., rabbit reticulocyte lysate, amino acid mixture, and RNase inhibitor) in a microcentrifuge tube.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction tubes.

-

Initiation of Translation: Add the reporter mRNA to the reaction mixture and incubate at a temperature optimal for the translation system (e.g., 30°C) for a specific time (e.g., 60-90 minutes).

-

Detection of Protein Synthesis: Quantify the amount of newly synthesized protein.

-

Luciferase Reporter: If using luciferase mRNA, add the luciferase assay reagent and measure the luminescence using a luminometer.

-

Radiolabeling: If using a radiolabeled amino acid, the reaction products can be separated by SDS-PAGE and visualized by autoradiography.

-

-

Data Analysis: Calculate the percentage of translation inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value for translation inhibition.

Affinity Chromatography for Target Identification

This method was instrumental in identifying eIF4A as the molecular target of this compound and involves using a biotinylated version of this compound to pull down its binding partners from cell lysates.[8]

Materials:

-

Biotinylated this compound

-

Streptavidin-coated agarose or magnetic beads

-

Cell line of interest

-

Lysis buffer

-

Wash buffer

-

Elution buffer

-

SDS-PAGE equipment

-

Mass spectrometer

Procedure:

-

Probe Immobilization: Incubate the biotinylated this compound with streptavidin-coated beads to allow for binding.

-

Cell Lysis: Harvest cells and prepare a cell lysate using an appropriate lysis buffer.

-

Affinity Pulldown: Incubate the cell lysate with the this compound-bound beads to allow the target proteins to bind to the immobilized probe.

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads using an elution buffer (e.g., a high-salt buffer or a buffer containing free biotin).

-

Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands (e.g., by silver staining or Coomassie blue staining). Excise the protein bands of interest and identify them using mass spectrometry.

Conclusion

This compound is a remarkable natural product with a unique and potent mechanism of action that has made it an invaluable tool for studying the intricacies of eukaryotic translation initiation. Its ability to selectively target eIF4A and disrupt protein synthesis provides a compelling rationale for its further investigation as a potential anticancer agent. The development of more stable and equally potent synthetic analogues like DMDA-PatA has paved the way for preclinical and potentially clinical studies. The detailed methodologies and quantitative data presented in this guide are intended to support researchers and drug development professionals in their efforts to further explore the therapeutic potential of this compound and its derivatives.

References

- 1. znaturforsch.com [znaturforsch.com]

- 2. Second-generation derivatives of the eukaryotic translation initiation inhibitor this compound targeting eIF4A as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of eukaryotic translation initiation by the marine natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The DEAD-box helicase eIF4A: Paradigm or the odd one out? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C31H45N3O4S | CID 10053416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. medkoo.com [medkoo.com]

- 8. Isolation and identification of eukaryotic initiation factor 4A as a molecular target for the marine natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Pateamine A: A Technical Guide to its Isolation from the Marine Sponge Mycale sp.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pateamine A, a potent marine macrolide, has garnered significant attention within the scientific community for its pronounced cytotoxic, immunosuppressive, and antiviral activities. First isolated from the New Zealand marine sponge Mycale sp., this complex natural product has emerged as a valuable molecular probe for studying cellular processes and a promising lead compound for drug development.[1][2][3] Its unique 19-membered macrolide structure, featuring a thiazole ring and a polyunsaturated side chain, contributes to its remarkable biological profile, primarily attributed to its inhibitory effect on the eukaryotic initiation factor 4A (eIF4A), a key protein in protein synthesis. This technical guide provides a comprehensive overview of the isolation of this compound from its natural source, detailing the experimental protocols and quantitative data derived from the seminal research in this field.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful isolation and characterization.

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₅N₃O₄S | Original Isolation Paper |

| Molecular Weight | 555.77 g/mol | Original Isolation Paper |

| Appearance | Amorphous solid | Original Isolation Paper |

| UV λmax (MeOH) | 238 nm (ε 28000), 280 nm (ε 21000), 318 nm (ε 21000) | Original Isolation Paper |

| Optical Rotation [α]D | -20° (c 0.1, MeOH) | Original Isolation Paper |

Experimental Protocols: The Path to Pure this compound

The isolation of this compound from Mycale sp. is a multi-step process involving extraction, solvent partitioning, and multiple stages of chromatography. The following protocols are based on the original bioassay-guided fractionation methodology.

Collection and Preparation of Sponge Material

-

Collection: Specimens of the marine sponge Mycale sp. are collected from their natural habitat.

-

Preservation: To prevent degradation of the bioactive metabolites, the collected sponge samples are immediately frozen and stored at low temperatures (typically -20°C or below) until extraction.

-

Preparation: The frozen sponge material is thawed and diced or homogenized to increase the surface area for efficient solvent extraction.

Extraction of Bioactive Compounds

-

Initial Extraction: The prepared sponge biomass is subjected to exhaustive extraction with an organic solvent. A common method involves maceration or percolation with methanol (MeOH) or a mixture of methanol and dichloromethane (CH₂Cl₂). This process is typically repeated multiple times to ensure the complete recovery of secondary metabolites.

-

Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning for Preliminary Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Procedure: The crude extract is suspended in a biphasic solvent system, typically methanol/water and dichloromethane.

-

Separation: After thorough mixing and separation of the layers, the organic (dichloromethane) and aqueous (methanol/water) phases are collected. The cytotoxic activity, which guides the isolation of this compound, is typically concentrated in the organic layer.

Chromatographic Purification

A series of chromatographic techniques are employed to isolate this compound from the complex mixture of compounds in the active fraction.

-

Step 1: Normal-Phase Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient solvent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (EtOAc) and then methanol (MeOH).

-

Fraction Collection: Fractions are collected and monitored for cytotoxic activity to identify those containing this compound.

-

-

Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Stationary Phase: C18 (octadecylsilyl) bonded silica.

-

Mobile Phase: A gradient of methanol and water, or acetonitrile and water.

-

Detection: UV detection at multiple wavelengths (e.g., 238 nm and 280 nm) is used to monitor the elution of compounds.

-

Final Purification: The fractions containing this compound are further purified by isocratic or shallow gradient RP-HPLC to yield the pure compound.

-

Quantitative Data

The yield of this compound from Mycale sp. can vary depending on the specific sponge specimen, collection time, and extraction efficiency. The original isolation reported the following:

| Parameter | Value |

| Starting Material (wet weight) | Not explicitly stated in abstract |

| Yield of this compound | ~0.001% of wet weight |

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound from Mycale sp.

References

Unraveling the Molecular Target of Pateamine A: A Technical Guide to the Central Role of eIF4A

For Immediate Release

A Deep Dive into the Molecular Mechanisms of a Potent Translation Inhibitor for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the molecular target identification of Pateamine A (PatA), a potent marine macrolide with significant antiproliferative and proapoptotic activities. We will delve into the experimental methodologies that pinpointed the eukaryotic initiation factor 4A (eIF4A) as its primary cellular target, detail the unique mechanism of action, and present key quantitative data. This document is intended to serve as a valuable resource for researchers in oncology, molecular biology, and drug discovery.

Introduction: The Enigma of this compound's Potency

This compound, first isolated from the marine sponge Mycale sp., demonstrated remarkable cytotoxic effects against various cancer cell lines, with IC50 values in the sub-nanomolar to low nanomolar range.[1][2] Its potent bioactivity spurred intensive research to elucidate its mechanism of action and identify its molecular target, a critical step for its potential development as a therapeutic agent. Early studies indicated that PatA's primary effect was the inhibition of protein synthesis, specifically at the initiation stage of translation.[2][3]

Pinpointing the Target: The Crucial Role of Affinity Purification

The definitive identification of eIF4A as the direct binding partner of this compound was accomplished through affinity purification.[2][4] This powerful technique leverages the specific, high-affinity interaction between a ligand (in this case, a modified PatA) and its protein target to isolate the target from a complex cellular mixture.

Experimental Protocol: Affinity Purification of this compound-Binding Proteins

-

Probe Synthesis: A biotinylated derivative of this compound (B-PatA) was chemically synthesized.[4] Biotin, a vitamin with an exceptionally high affinity for streptavidin, serves as a robust handle for purification. Crucially, the biotin moiety was attached to a position on the PatA molecule that did not disrupt its biological activity.

-

Cell Lysate Preparation: Human cell lines (e.g., HeLa or Jurkat T-cells) were cultured and harvested. The cells were then lysed using a mild detergent buffer to release the cellular proteins while maintaining their native conformation.[2]

-

Affinity Capture: The cell lysate was incubated with the B-PatA probe to allow for the formation of B-PatA-target protein complexes.

-

Immobilization: The lysate containing the complexes was then passed over a column containing streptavidin-agarose beads. The high affinity of biotin for streptavidin caused the B-PatA probe, along with its bound protein target(s), to be captured and immobilized on the beads.[4]

-

Washing: The column was extensively washed with buffer to remove non-specifically bound proteins, which have a lower affinity for the beads or the probe.

-

Elution: The specifically bound proteins were eluted from the column, often by using a solution containing a high concentration of free biotin to compete with B-PatA for binding to streptavidin, or by using denaturing conditions.

-

Protein Identification: The eluted proteins were separated by SDS-PAGE. Distinct protein bands that were present in the B-PatA pulldown but absent in control experiments (e.g., using beads alone or a biotinylated but inactive analog) were excised and identified using mass spectrometry (MALDI-TOF). This analysis unequivocally identified the eIF4A protein as the primary binding partner of this compound.[5]

Mechanism of Action: An Unconventional Inhibition Strategy

Paradoxically, while this compound is a potent inhibitor of translation, it was found to enhance the intrinsic enzymatic activities of eIF4A.[2][3] eIF4A is a DEAD-box RNA helicase that utilizes ATP hydrolysis to unwind secondary structures in the 5' untranslated regions (UTRs) of mRNAs, a critical step for ribosome scanning and initiation of translation.[6]

This compound's inhibitory action stems from its ability to act as a "molecular clamp" or "interfacial inhibitor."[7] It binds to eIF4A and stabilizes its interaction with RNA, effectively locking the helicase onto the mRNA strand.[7][8] This clamping has several downstream consequences that collectively halt translation initiation:

-

Sequestration of eIF4A: By trapping eIF4A on mRNA, PatA prevents its recycling and availability for incorporation into the eIF4F complex.[2][5] The eIF4F complex, consisting of the cap-binding protein eIF4E, the scaffolding protein eIF4G, and eIF4A, is essential for recruiting the ribosome to the mRNA.

-

Disruption of eIF4F Complex Dynamics: PatA binding perturbs the interaction between eIF4A and eIF4G, which is crucial for the coordinated activity of the eIF4F complex.[9]

-

Stalling of Initiation Complexes: The aberrant, stabilized eIF4A-RNA complexes act as roadblocks on the mRNA, preventing the scanning 43S preinitiation complex from reaching the start codon.[5]

Quantitative Analysis of this compound Activity

The biological activity of this compound and its analogs has been quantified through various assays, primarily focusing on cell viability and in vitro translation inhibition.

Table 1: Anti-proliferative Activity of this compound and its Analog DMDAPatA

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| This compound | P388 Murine Leukemia | Cytotoxicity | 0.27 nmol/L | [2] |

| This compound | HeLa | Protein Synthesis Inhibition | ~5 nmol/L | [3] |

| DMDAPatA | Panel of 32 Human Cancer Cell Lines | Cell Growth Inhibition | 5 - 8 nmol/L (general range) | [2] |

| DMDAPatA | Proliferating IMR-90 Fibroblasts | Cell Growth Inhibition | Potent (specific value not stated) | [2] |

DMDAPatA (des-methyl, des-amino this compound) is a simplified, synthetic analog with comparable or greater potency.

Table 2: In Vitro Translation Inhibition by this compound and Analogs

| Compound | Assay System | Reporter mRNA | IC50 Value | Reference |

| This compound | Krebs Extract | Cap-dependent (Firefly Luc) | ~0.2 µM | [3] |

| This compound | Krebs Extract | (AG)-FF/HCV-IRES/Ren | 0.23 ± 0.04 µM | [7] |

| This compound | Krebs Extract | (UC)-FF/HCV-IRES/Ren | 0.33 ± 0.05 µM | [7] |

| DMPatA | Krebs Extract | (AG)-FF/HCV-IRES/Ren | 0.28 ± 0.09 µM | [7] |

| DMPatA | Krebs Extract | (UC)-FF/HCV-IRES/Ren | 0.28 ± 0.05 µM | [7] |

| DMPatA | 293T Cells | Translation Inhibition | ~1 nM | [7] |

Key Experimental Methodologies

In Vitro Translation Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system, typically using rabbit reticulocyte lysate (RRL), which contains all the necessary components for translation.

-

Reporter Construct: A bicistronic mRNA is used, containing a cap-dependent reporter (e.g., Firefly luciferase) and a cap-independent reporter driven by an Internal Ribosome Entry Site (IRES), such as that from the Hepatitis C Virus (HCV), which is eIF4A-independent.[3]

-

Reaction Mixture: 200 ng of the reporter RNA is added to a 20 µl reaction containing 10 µl RRL, amino acid mixtures, salts (70 mM KCl), DTT, and an RNase inhibitor.[1]

-

Compound Addition: Test compounds (this compound or analogs) dissolved in DMSO are added to the reaction mixture. A DMSO-only control is run in parallel.

-

Incubation: Reactions are incubated at 30 °C for 1.5 hours to allow for translation.[1]

-

Detection: The activity of both luciferases is measured using a luminometer and a dual-luciferase reporter assay system. Inhibition of the cap-dependent luciferase but not the HCV-IRES-driven luciferase indicates specific targeting of the canonical, eIF4A-dependent initiation pathway. IC50 values are calculated by plotting the inhibition of cap-dependent translation against a range of compound concentrations.[1]

Fluorescence Polarization (FP) Assay for RNA Clamping

This biophysical assay directly measures the stabilization of the eIF4A-RNA complex induced by this compound.

-

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule. A small, fluorescently labeled RNA oligo (e.g., FAM-labeled poly(AG)8) tumbles rapidly in solution, emitting depolarized light. When bound by the larger eIF4A protein, the complex tumbles more slowly, and the emitted light is more polarized. PatA-induced clamping further stabilizes this complex, leading to a significant increase in polarization.[7]

-

Reaction Setup: Recombinant eIF4A1 protein (1.5 µM) is mixed with 10 nM of FAM-labeled RNA in a buffer containing HEPES, NaCl, MgCl2, glycerol, DTT, and ATP in a 384-well plate.[7]

-

Compound Addition: this compound or its analogs are added at various concentrations.

-

Equilibration: The reactions are allowed to equilibrate for 30 minutes at room temperature in the dark.

-

Measurement: A plate reader is used to measure the fluorescence polarization (mP). An increase in mP value in the presence of the compound indicates stabilization (clamping) of the eIF4A-RNA complex.[7]

eIF4A Helicase Assay

This assay measures the ability of eIF4A to unwind a double-stranded RNA (dsRNA) substrate.

-

Substrate Preparation: A short dsRNA duplex is created where one strand is radioactively labeled (e.g., with ³²P).[3]

-

Reaction: Recombinant eIF4A protein (0.36 µg) is incubated with the dsRNA substrate in a reaction buffer containing ATP (1 mM) at 35°C for 15 minutes.[3]

-

Compound Effect: To test the effect of this compound, the compound (e.g., 10 µM) is included in the reaction.

-

Analysis: The reaction products are resolved on a native polyacrylamide gel. The unwound, single-stranded labeled RNA migrates faster than the intact dsRNA duplex. The amount of unwound product is quantified by autoradiography. Studies have shown that this compound stimulates the helicase activity of eIF4A on certain RNA substrates.[3]

Conclusion and Future Directions

The identification of eIF4A as the molecular target of this compound has been a landmark in the study of translation initiation. The unique "molecular clamping" mechanism, whereby an enzyme's activity is stimulated yet its biological function is inhibited, represents a novel paradigm for small molecule inhibitors. The detailed understanding of this mechanism, facilitated by the experimental approaches outlined in this guide, provides a solid foundation for the structure-activity relationship (SAR) studies of PatA derivatives.[10] Future efforts in this area will likely focus on designing analogs with improved therapeutic indices, exploring their efficacy in various cancer models characterized by dysregulated translation, and further dissecting the nuances of eIF4A inhibition as a viable anticancer strategy.

References

- 1. Second-generation derivatives of the eukaryotic translation initiation inhibitor this compound targeting eIF4A as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent in vitro and in vivo anticancer activities of des-methyl, des-amino this compound, a synthetic analogue of marine natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gwagner.hms.harvard.edu [gwagner.hms.harvard.edu]

- 4. Isolation and identification of eukaryotic initiation factor 4A as a molecular target for the marine natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Translational Dysregulation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate-dependent targeting of eukaryotic translation initiation factor 4A by this compound: negation of domain-linker regulation of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional mimicry revealed by the crystal structure of an eIF4A:RNA complex bound to the interfacial inhibitor, des-methyl this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of eukaryotic translation initiation by the marine natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Second-generation derivatives of the eukaryotic translation initiation inhibitor this compound targeting eIF4A as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Pateamine A: A Deep Dive into its Disruption of Eukaryotic Translation Initiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pateamine A (PatA), a potent marine macrolide, has emerged as a critical tool for dissecting the complexities of eukaryotic translation initiation and as a potential lead compound for anticancer therapies. This technical guide provides an in-depth analysis of PatA's mechanism of action, focusing on its profound effects on eukaryotic initiation factors (eIFs). PatA primarily targets the DEAD-box RNA helicase eIF4A, a crucial component of the eIF4F complex responsible for preparing messenger RNA (mRNA) for ribosome recruitment. Paradoxically, PatA enhances the intrinsic ATPase and RNA helicase activities of eIF4A. However, this stimulation leads to the aberrant sequestration of eIF4A onto mRNA, preventing its essential recycling within the eIF4F complex and ultimately stalling cap-dependent translation initiation. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Sequestration and Stalling

This compound exerts its potent inhibitory effect on protein synthesis by directly targeting eukaryotic initiation factor 4A (eIF4A).[1][2] eIF4A is an essential RNA helicase that unwinds the 5' untranslated region (5' UTR) of mRNAs, a critical step for the binding of the 43S preinitiation complex.[3] PatA, along with its simplified and equipotent analog des-methyl, des-amino this compound (DMDAPatA), binds to eIF4A and induces a conformational change that clamps the helicase onto the mRNA strand.[4][5][6]

While PatA stimulates the ATPase and helicase activities of eIF4A, this heightened activity is unproductive for translation.[7][8] Instead of facilitating ribosome scanning, the PatA-eIF4A-RNA ternary complex becomes a stable roadblock, effectively sequestering eIF4A and preventing its participation in the eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G.[7][9] This disruption of the eIF4F complex is a central tenet of PatA's inhibitory mechanism.[1] Furthermore, PatA has been shown to promote the formation of a stable complex between eIF4A and another initiation factor, eIF4B, further contributing to the dysregulation of translation initiation.[7]

A significant downstream consequence of PatA-induced translation inhibition is the formation of stress granules (SGs).[10] These cytoplasmic aggregates of stalled translation preinitiation complexes are a hallmark of cellular stress. Notably, PatA induces SG formation through a pathway independent of the phosphorylation of eIF2α, the canonical trigger for SG assembly, highlighting a distinct mechanism of stress response.[10]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the biological activity of this compound and its analog, DMDAPatA.

| Compound | Assay | Cell Line/System | IC50 | Reference(s) |

| This compound | In vivo protein synthesis | HeLa cells | 5 nM | [1] |

| This compound | In vitro cap-dependent translation | Rabbit Reticulocyte Lysate | ~10-100 nM | |

| DMDAPatA | Cell Proliferation | HeLa cells | 9.8 nM | |

| DMDAPatA | Cell Proliferation | Jurkat T cells | 11 nM | |

| DMDAPatA | Cell Proliferation | SK-MEL-2 (Melanoma) | ~5 nM | |

| DMDAPatA | In vitro cap-dependent translation | Rabbit Reticulocyte Lysate | ~10-100 nM |

Table 1: Inhibitory Concentrations (IC50) of this compound and DMDAPatA. This table highlights the potent inhibition of translation and cell proliferation by PatA and its analog across various systems.

| Compound | Parameter | Condition | Observation | Reference(s) |

| This compound | eIF4A ATPase Activity | In vitro | Stimulated | [7] |

| This compound | eIF4A Helicase Activity | In vitro | Stimulated | [7] |

| This compound | eIF4A-eIF4G Association | In vitro | Inhibited | [7] |

| This compound | eIF4A-eIF4B Association | In vitro | Promoted | [7] |

| This compound | eIF4A:RNA Complex Dissociation | In vitro | Decreased rate (t1/2 ~65 min) | [3] |

| DMDAPatA | eIF4A:RNA Complex Dissociation | In vitro | Decreased rate (t1/2 ~40 min) | [3] |

Table 2: Effects of this compound on eIF4A Enzymatic Activity and Interactions. This table summarizes the paradoxical stimulatory effect of PatA on eIF4A's enzymatic functions, which ultimately leads to its sequestration and inhibition of translation.

Experimental Protocols

In Vitro Translation Assay

This assay assesses the ability of a compound to inhibit protein synthesis in a cell-free system, typically rabbit reticulocyte lysate (RRL).

Methodology:

-

Template Preparation: A bicistronic reporter plasmid containing a cap-dependent reporter (e.g., Firefly luciferase) and a cap-independent IRES-driven reporter (e.g., Renilla luciferase) is linearized and transcribed in vitro to generate capped mRNA.

-

Translation Reaction: The in vitro transcribed mRNA is added to a reaction mixture containing RRL, amino acids, and an energy-regenerating system.

-

Compound Treatment: The reaction is incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Luciferase Assay: After incubation, the activities of both Firefly and Renilla luciferases are measured using a luminometer. A decrease in the cap-dependent (Firefly) luciferase signal relative to the IRES-driven (Renilla) signal indicates specific inhibition of cap-dependent translation.

eIF4A ATPase Assay

This assay measures the rate of ATP hydrolysis by eIF4A in the presence of RNA and the compound of interest.

Methodology:

-

Reaction Setup: Recombinant eIF4A is incubated in a reaction buffer containing [γ-³²P]ATP, a synthetic RNA substrate (e.g., poly(U)), and varying concentrations of this compound.

-

Time Course: Aliquots are taken at different time points and the reaction is quenched.

-

TLC Analysis: The reaction products (³²P-labeled inorganic phosphate and unreacted [γ-³²P]ATP) are separated by thin-layer chromatography (TLC).

-

Quantification: The amount of hydrolyzed ATP is quantified by autoradiography and densitometry, allowing for the determination of the ATPase rate. An increase in the rate of ATP hydrolysis in the presence of PatA indicates stimulation of the enzyme.

eIF4A Helicase Assay

This assay directly measures the ability of eIF4A to unwind a double-stranded RNA (dsRNA) substrate.

Methodology:

-

Substrate Preparation: A dsRNA substrate is prepared by annealing a radiolabeled single-stranded RNA (ssRNA) to a longer, unlabeled complementary strand, creating a duplex with a 3' overhang.

-

Helicase Reaction: Recombinant eIF4A is incubated with the dsRNA substrate in a reaction buffer containing ATP and varying concentrations of this compound.

-

Gel Electrophoresis: The reaction products are resolved on a non-denaturing polyacrylamide gel.

-

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film. The unwound, radiolabeled ssRNA migrates faster than the dsRNA substrate. An increase in the amount of ssRNA product indicates stimulation of helicase activity.

Stress Granule Formation Assay

This cell-based assay visualizes the formation of stress granules in response to compound treatment.

Methodology:

-

Cell Culture and Treatment: Adherent cells (e.g., HeLa or A549) are grown on coverslips and treated with this compound or a known stress inducer (e.g., arsenite) for a specified time.[10]

-

Immunofluorescence: The cells are fixed, permeabilized, and stained with an antibody against a stress granule marker protein, such as TIA-1-related protein (TIAR) or G3BP1.[10]

-

Microscopy: The coverslips are mounted and imaged using a fluorescence microscope. The appearance of distinct cytoplasmic foci containing the stress granule marker indicates the induction of stress granules.

Visualizing the Impact of this compound

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Figure 1: Mechanism of this compound Action. This diagram illustrates how this compound disrupts the normal cycle of cap-dependent translation initiation by sequestering eIF4A on mRNA, leading to the disruption of the eIF4F complex and a block in protein synthesis.

Figure 2: Experimental Workflow. This diagram outlines the key in vitro and cell-based assays used to characterize the effects of this compound on eukaryotic translation initiation and cellular function.

Conclusion

This compound is a powerful molecular probe that has significantly advanced our understanding of the intricate regulation of eukaryotic translation initiation. Its unique mechanism of action, involving the hyperactivation and subsequent sequestration of eIF4A, provides a distinct approach to inhibiting protein synthesis compared to other translation inhibitors. The detailed quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in the fields of molecular biology, cancer biology, and drug discovery. Further investigation into the therapeutic potential of PatA and its analogs is warranted, with the goal of developing novel anticancer agents that exploit the dependence of cancer cells on dysregulated translation.

References

- 1. researchgate.net [researchgate.net]

- 2. Second-generation derivatives of the eukaryotic translation initiation inhibitor this compound targeting eIF4A as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional mimicry revealed by the crystal structure of an eIF4A:RNA complex bound to the interfacial inhibitor, des-methyl this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of eukaryotic translation initiation by the marine natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. Substrate-dependent targeting of eukaryotic translation initiation factor 4A by this compound: negation of domain-linker regulation of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substrate-Dependent Targeting of Eukaryotic Translation Initiation Factor 4A by this compound: Negation of Domain-Linker … [ouci.dntb.gov.ua]

- 9. Isolation and identification of eukaryotic initiation factor 4A as a molecular target for the marine natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

Pateamine A and the Stress Granule Formation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Pateamine A (PatA), a marine natural product, with a specific focus on its role in the induction of stress granule (SG) formation. This compound is a potent inhibitor of eukaryotic translation initiation, targeting the DEAD-box RNA helicase eIF4A. Its unique mechanism of action, inducing stress granules independently of the canonical eIF2α phosphorylation pathway, makes it a valuable tool for studying translational control and a potential lead compound for therapeutic development. This document details the molecular interactions of PatA with the translation machinery, presents quantitative data on its activity, provides detailed experimental protocols for its study, and illustrates the key pathways and workflows using diagrammatic representations.

Introduction

Stress granules (SGs) are dense, cytoplasmic aggregates of stalled messenger ribonucleoprotein (mRNP) complexes that form in response to a variety of cellular stresses.[1] These dynamic, non-membranous organelles are crucial hubs for RNA triage, sequestering mRNAs and associated proteins during stress to halt translation and redirect cellular resources towards survival.[1] The canonical pathway for SG formation is triggered by the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α), which inhibits the formation of the ternary complex (eIF2-GTP-tRNAiMet) and thus blocks translation initiation.[2]

This compound (PatA), a natural product isolated from the marine sponge Mycale hentscheli, has emerged as a powerful chemical probe to investigate SG biology due to its distinct mechanism of action.[1][3] PatA induces the formation of SGs through a pathway that is independent of eIF2α phosphorylation.[2] Instead, it directly targets the eukaryotic initiation factor 4A (eIF4A), an essential RNA helicase involved in unwinding the 5' untranslated regions (UTRs) of mRNAs to facilitate ribosome scanning.[3] This guide delves into the molecular intricacies of PatA's interaction with eIF4A and the subsequent cascade of events leading to the assembly of stress granules.

Mechanism of Action of this compound

This compound's primary cellular target is the DEAD-box RNA helicase eIF4A.[3] Its mechanism of inhibiting translation initiation and inducing stress granule formation can be summarized in the following steps:

-

Binding to eIF4A: PatA directly binds to eIF4A.[3] This binding event has a profound impact on the helicase's enzymatic activities.

-

Modulation of eIF4A Activity: Paradoxically, PatA enhances the intrinsic ATPase and RNA helicase activities of eIF4A.[3] However, this heightened activity comes at a cost.

-

Disruption of the eIF4F Complex: The binding of PatA to eIF4A prevents the association of eIF4A with eIF4G, a large scaffolding protein that is a core component of the eIF4F cap-binding complex (which also includes the cap-binding protein eIF4E).[3] This disruption is a critical step in its inhibitory action.

-

Stalling of the 48S Pre-initiation Complex: By preventing the proper function of the eIF4F complex, PatA leads to the stalling of the 48S pre-initiation complex on mRNA.[3] The 48S pre-initiation complex consists of the 40S ribosomal subunit, initiation factors, and the initiator tRNA.

-

Aggregation into Stress Granules: These stalled 48S pre-initiation complexes, along with associated mRNAs and various RNA-binding proteins, then aggregate to form stress granules.[3] PatA-induced SGs have been shown to be compositionally similar to those induced by other stressors like arsenite, but they exhibit greater stability and are less prone to disassembly.[2]

This eIF2α-independent pathway provides a valuable alternative for inducing SGs experimentally, allowing for the dissection of SG formation and disassembly mechanisms without activating the integrated stress response.

Quantitative Data

The following tables summarize the quantitative data related to the activity of this compound in inducing stress granule formation and inhibiting translation.

| Parameter | Cell Line(s) | Value | Reference(s) |

| Concentration for SG Induction | A549, Vero, MDCK | > 2.5 nM | [4] |

| IC50 for Protein Synthesis Inhibition | HeLa | 5 nM | [5] |

| Compound | Cell Line | Anti-proliferative IC50 (nM) | Reference(s) |

| This compound | Jurkat | 3.4 ± 0.4 | [1] |

| This compound | A549 | 16.1 ± 0.7 | [1] |

| Desmethyl-desamino-pateamine A (DMDAPatA) | Various cancer cell lines | Single-digit nM range | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on stress granule formation and translation.

Stress Granule Induction and Visualization by Immunofluorescence

This protocol describes the induction of stress granules using this compound and their visualization by immunofluorescence microscopy.

Materials:

-

Mammalian cells (e.g., HeLa, A549) grown on glass coverslips

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against a stress granule marker (e.g., anti-G3BP1, anti-TIAR)

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst stain for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-